1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide
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Overview
Description
1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide is a compound that features a thiophene ring substituted with a methyl group and a piperidine ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities . Piperidine derivatives are also significant in pharmaceutical research due to their presence in various drug classes .
Preparation Methods
The synthesis of 1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is synthesized through cyclization reactions involving sulfur reagents and enynes.
Attachment of the Piperidine Ring: The piperidine ring is introduced through cyclization reactions, often involving hydrogenation and cycloaddition reactions.
Final Coupling: The thiophene and piperidine derivatives are coupled under specific conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide undergoes various chemical reactions:
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, often using halogenating agents.
Common reagents include sulfur reagents for thiophene synthesis, hydrogenation catalysts for piperidine formation, and halogenating agents for substitution reactions. Major products include sulfoxides, sulfones, and halogenated derivatives.
Scientific Research Applications
1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-psychotic, and anti-cancer agent due to the biological activities of thiophene and piperidine derivatives
Material Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can modulate enzyme activity, while the piperidine ring can interact with neurotransmitter receptors . These interactions lead to various biological effects, including anti-inflammatory and anti-psychotic activities.
Comparison with Similar Compounds
1-[(3-Methylthiophen-2-yl)methyl]piperidine-3-carboxamide can be compared with other thiophene and piperidine derivatives:
Tipepidine: A thiophene derivative used as an antitussive agent.
Tiquizium Bromide: A piperidine derivative used as an antispasmodic.
Timepidium Bromide: Another piperidine derivative with antispasmodic properties.
The uniqueness of this compound lies in its combined thiophene and piperidine structure, which may offer a broader range of biological activities compared to compounds with only one of these rings.
Properties
IUPAC Name |
1-[(3-methylthiophen-2-yl)methyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-6-16-11(9)8-14-5-2-3-10(7-14)12(13)15/h4,6,10H,2-3,5,7-8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYTKAJNDNTJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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